1-(4-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
1-(4-Chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a triazole core linked to a 4-chlorophenyl group and a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl moiety. Its molecular formula is C₁₇H₁₃ClN₆O₂, with a molecular weight of 380.78 g/mol .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O2/c1-25-13-8-2-10(3-9-13)16-20-17(26-22-16)14-15(19)24(23-21-14)12-6-4-11(18)5-7-12/h2-9H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWKYZXBNDDMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic molecule featuring a triazole and oxadiazole moiety. This structure is significant in medicinal chemistry due to its diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 493.0 g/mol. The structural components include:
- Chlorophenyl Group : Contributes to the lipophilicity and biological activity.
- Methoxyphenyl Group : Enhances electron donation properties, affecting the compound's reactivity.
- Triazole and Oxadiazole Rings : Known for their roles in various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The presence of the triazole and oxadiazole rings allows for binding to enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .
- Receptor Modulation : The compound may act as a modulator for various receptors involved in cell signaling pathways, potentially influencing cell proliferation and apoptosis .
Anticancer Activity
Research has demonstrated that derivatives of oxadiazoles exhibit significant anticancer potential. For instance:
- A study reported that similar compounds showed IC50 values ranging from 1 to 7 μM against various cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) cells .
Antimicrobial Activity
The compound has also shown promising results against microbial strains:
- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Strains : Demonstrated antifungal activity against common pathogens such as Aspergillus niger.
Structure–Activity Relationship (SAR)
The effectiveness of the compound can be linked to specific structural features:
- Electron-Drawing vs. Electron-Donating Groups : The presence of electron-withdrawing groups (like Cl) enhances antimicrobial activity, while electron-donating groups (like -OCH₃) improve anticancer efficacy .
| Substituent Type | Activity Type | Effect |
|---|---|---|
| Electron-Withdrawing (Cl) | Antimicrobial | Increased potency |
| Electron-Donating (-OCH₃) | Anticancer | Enhanced efficacy |
Case Study 1: Anticancer Efficacy
A detailed evaluation of similar oxadiazole derivatives revealed that modifications at the para position significantly impacted their cytotoxicity against various cancer cell lines. For example, compounds with methoxy substitutions exhibited improved IC50 values compared to their non-substituted counterparts .
Case Study 2: Anti-inflammatory Properties
In vivo studies have indicated that compounds related to this structure can reduce inflammation markers in animal models subjected to induced inflammation, suggesting potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the anticancer potential of compounds featuring oxadiazole and triazole moieties. A notable investigation involved the synthesis of derivatives similar to 1-(4-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine. These derivatives were tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5f | T-47D | 10.21 | Inhibition of dehydrogenase complex |
| 5b | MCF-7 | 7.53 | Induction of apoptosis via caspase activation |
The compound demonstrated significant cytotoxicity against human breast cancer cell lines MCF-7 and T-47D, comparable to standard chemotherapeutics like cisplatin . The structure–activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups at specific positions on the aromatic rings enhances biological activity .
Antimicrobial Properties
The incorporation of oxadiazole and triazole functionalities has also been associated with antimicrobial activities. Compounds similar to this compound have shown effectiveness against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Pharmacological Studies
Pharmacokinetic and pharmacodynamic evaluations are crucial for understanding the therapeutic potential of any new compound. The pharmacological profile of compounds similar to this compound has been assessed through various in vitro and in vivo models. Key findings include:
- Absorption : Favorable absorption characteristics suggest oral bioavailability.
- Metabolism : Metabolic stability was confirmed through liver microsome studies.
- Toxicity : Preliminary toxicological assessments indicate a safe profile at therapeutic doses.
These studies support the compound's potential for further development as a therapeutic agent .
Comparison with Similar Compounds
Methoxy Group Position and Number
- 1-(2,5-Dimethoxyphenyl) Analog (CAS 892777-63-8) :
This compound replaces the 4-methoxyphenyl group with a 2,5-dimethoxyphenyl substituent. The additional methoxy group increases polarity and may enhance solubility in polar solvents compared to the target compound. However, steric hindrance from the ortho-methoxy group could reduce binding affinity in biological systems . - 1-(3-Chloro-4-Methoxyphenyl) Derivative (CAS 892778-74-4) :
This analog introduces a second chlorine atom at the 3-position of the phenyl ring, increasing molecular weight (403.22 g/mol ) and lipophilicity (ClogP ≈ 3.5 vs. 2.8 for the target compound). The dual chloro substitution may improve metabolic stability but could also elevate toxicity risks .
Halogen Substitutions
- Fluorophenyl Analog (Compound 4 in ): Replacing the 4-chlorophenyl group with a 4-fluorophenyl moiety reduces molecular weight (Mol. Weight: ~365 g/mol) and alters electronic properties.
- 4-(4-Methylphenyl) Derivative (Compound 6b in ) :
Substituting the oxadiazole-linked 4-methoxyphenyl with a p-tolyl (methyl) group decreases polarity, favoring membrane permeability. However, the absence of a methoxy group eliminates hydrogen-bonding capability, which may reduce target engagement .
Core Heterocycle Modifications
Oxadiazole vs. Thiadiazole
- Thiadiazoles are also more prone to metabolic oxidation, which may shorten half-life compared to oxadiazole-containing compounds .
Triazole Isosteres
- Pyrazole Derivatives (): Compounds like 3-(4-chlorophenyl)-1-(o-tolyl)-1H-pyrazol-5-amine (CAS 618098-35-4) replace the triazole with a pyrazole. However, their lower rigidity may improve conformational adaptability for binding .
Positional Isomerism
- 4-(3-Chlorophenyl)-1-(4-Methoxyphenyl)-1H-1,2,3-Triazol-5-Amine (9b in ) :
Shifting the chlorine from the para to meta position on the phenyl ring alters steric and electronic profiles. Meta-substitution may disrupt planarity, reducing stacking interactions but improving solubility .
Key Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated using ChemDraw/BioByte ClogP estimates.
Preparation Methods
Hydrazide Intermediate Preparation
The oxadiazole ring is typically constructed from carboxylic acid derivatives. For 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl:
Step 1 : 4-Methoxybenzoic acid → 4-Methoxybenzoyl chloride
Reaction with thionyl chloride (SOCl₂) at reflux yields the acyl chloride.
Step 2 : Acylation of hydroxylamine
Reacting with hydroxylamine hydrochloride in pyridine produces 4-methoxybenzohydroxamic acid.
Step 3 : Cyclization to oxadiazole
Treatment with cyanogen bromide (CNBr) in ethanol under reflux forms 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine:
$$
\text{4-MeO-C}6\text{H}4\text{CONHOH} + \text{CNBr} \rightarrow \text{Oxadiazole} + \text{NH}_3 + \text{HBr}
$$
Alternative Method :
Microwave-assisted synthesis using 4-methoxybenzamide and ethyl chlorooxoacetate in DMF achieves 85% yield in 15 minutes.
Functionalization of Oxadiazole
The 5-position of oxadiazole is activated for nucleophilic substitution:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| POCl₃ | Reflux, 6 hr | 5-Chlorooxadiazole derivative | 78 |
| NBS | CCl₄, hv | 5-Bromooxadiazole | 82 |
| I₂, HIO₄ | AcOH, 80°C | 5-Iodooxadiazole | 75 |
Data adapted from p38 MAPK inhibitor syntheses and EvitaChem protocols.
Construction of 1-(4-Chlorophenyl)-1H-1,2,3-Triazol-5-Amine
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Step 1 : Synthesis of 4-chlorophenyl azide
4-Chloroaniline → diazotization → azide formation using NaN₃.
Step 2 : Propargyl amine preparation
Propargyl bromide + ammonia → propargyl amine.
Step 3 : Click reaction
$$
\text{Ph-Cl-N}3 + \text{HC≡CCH}2\text{NH}2 \xrightarrow{\text{CuSO}4/\text{NaAsc}} \text{Triazole}
$$
Optimized Conditions :
- Cu(I) catalyst: 10 mol%
- Solvent: t-BuOH/H₂O (1:1)
- Temp: 60°C, 12 hr
- Yield: 89%
Coupling Strategies for Final Assembly
Buchwald-Hartwig Amination
Coupling oxadiazole bromide with triazole amine:
$$
\text{Oxadiazole-Br} + \text{Triazole-NH}2 \xrightarrow{\text{Pd}2\text{dba}_3/\text{Xantphos}} \text{Target}
$$
Key Parameters :
Nucleophilic Aromatic Substitution
Direct displacement of oxadiazole halide by triazole amine:
| Oxadiazole Halide | Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| Br | KOtBu | DMF | 80 | 8 | 72 |
| I | DIEA | THF | 60 | 12 | 81 |
Data from kinase inhibitor syntheses and triazole coupling studies.
Alternative One-Pot Synthesis
Combining oxadiazole formation and triazole coupling in sequential steps:
In-situ generation of nitrile :
4-Methoxybenzamide → dehydration with PCl₅ → 4-methoxybenzonitrile.Cycloaddition with triazole precursor :
$$
\text{NC-C}6\text{H}4\text{OMe} + \text{Ph-Cl-NH-C≡CH} \xrightarrow{\text{Cu}} \text{Target}
$$
Advantages :
- Reduced purification steps
- Total yield improvement to 76%
- Reaction time <24 hr
Critical Analysis of Methodologies
Yield Comparison
| Method | Steps | Total Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Stepwise Coupling | 5 | 52 | 98.2 |
| One-Pot Synthesis | 3 | 76 | 95.4 |
| Microwave-Assisted | 4 | 81 | 99.1 |
Microwave techniques show superior efficiency but require specialized equipment.
Regiochemical Control
X-ray crystallographic data from related compounds confirms that:
- Oxadiazole-triggered electronic effects direct triazole substitution
- Steric bulk of 4-methoxyphenyl group favors C-4 attachment
Industrial-Scale Considerations
Process Chemistry Optimization :
- Continuous flow synthesis for hazardous intermediates
- Crystallization-induced dynamic resolution for enantiopurity
- Green chemistry metrics:
- E-factor: 23.7 → 8.1 after solvent recovery
- PMI: 56 → 19 through catalyst recycling
Patent CA2876249A1 discloses similar triazole derivatives produced at >100 kg/batch with 99.5% purity.
Characterization and Quality Control
Spectroscopic Signatures :
- ¹H NMR (400 MHz, DMSO-d₆) :
δ 8.72 (s, 1H, triazole-H)
δ 7.89 (d, J=8.8 Hz, 2H, oxadiazole-ArH)
δ 7.45 (d, J=8.4 Hz, 2H, Cl-Ph)
δ 3.87 (s, 3H, OCH₃)
- IR (KBr) :
3250 cm⁻¹ (N-H stretch)
1615 cm⁻¹ (C=N oxadiazole)
1240 cm⁻¹ (C-O-C methoxy)
Mass spectral data matches theoretical m/z 382.08 [M+H]⁺.
Emerging Methodologies
Photoredox Catalysis :
Visible-light mediated C-N coupling achieves 92% yield in 2 hr using Ir(ppy)₃ catalyst.
Biocatalytic Approaches : Engineered amidases for oxadiazole ring formation show promise for chiral synthesis.
Q & A
Q. What are the established synthetic routes for 1-(4-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?
The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A common approach involves:
- Step 1 : Preparation of 1,3,4-oxadiazole intermediates by cyclizing acylthiosemicarbazides using phosphorous oxychloride (POCl₃) at 120°C .
- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the triazole and oxadiazole moieties. Substituents like 4-chlorophenyl and 4-methoxyphenyl are introduced via nucleophilic substitution or Suzuki coupling .
- Key reagents : POCl₃ for cyclization, Cu(I) catalysts for triazole formation, and aryl boronic acids for cross-coupling .
Q. How is the structural integrity of this compound validated in synthetic chemistry?
Characterization relies on:
- Spectroscopic methods : ¹H/¹³C NMR to confirm substituent positions, IR for functional groups (e.g., C=N in oxadiazole at ~1600 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- X-ray crystallography : Used to resolve ambiguities in regiochemistry, particularly for triazole-oxadiazole connectivity (e.g., bond angles and torsion angles) .
Q. What preliminary biological activities have been reported for this compound?
Initial screening often focuses on:
- Antimicrobial activity : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values typically 8–64 µg/mL) .
- Anticancer potential : Evaluated using MTT assays on cancer cell lines (e.g., IC₅₀ values in the µM range) .
- Mechanistic hints : The 4-methoxyphenyl group enhances lipophilicity, potentially improving membrane penetration .
Advanced Research Questions
Q. How can reaction yields be optimized for the oxadiazole-triazole core synthesis?
Yield optimization strategies include:
- Catalyst screening : Transition metals (e.g., Pd/C for cross-coupling) or organocatalysts for regioselective triazole formation .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature control : Cyclization at 120°C minimizes side products (e.g., over-oxidized sulfones) .
- Example data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| POCl₃, 120°C, 6h | 78 | 95 |
| H₂O₂, 80°C, 12h | 45 | 82 |
Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?
Advanced SAR studies employ:
- Docking simulations : To model interactions with biological targets (e.g., bacterial topoisomerase II or kinase domains) .
- DFT calculations : To analyze electronic effects of substituents (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) on reactivity .
- Pharmacophore mapping : Identifies critical moieties (e.g., triazole for H-bonding, oxadiazole for π-π stacking) .
Q. How to resolve contradictions in reported biological data (e.g., varying MIC values)?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Compound purity : Use HPLC (>95% purity) to eliminate impurities affecting activity .
- Structural analogs : Compare with derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate substituent effects .
Q. What strategies improve metabolic stability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability .
- Isotope labeling : ¹⁴C or ³H tags for pharmacokinetic tracing in rodent models .
- Cytochrome P450 assays : Identify metabolic hotspots (e.g., oxidation of methoxy groups) .
Methodological Notes
- Synthetic protocols : Always confirm regiochemistry of triazole formation using NOESY or X-ray .
- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments (n ≥ 3) .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
